
N-(4-Chlorophenyl)benzenesulfonamide
Overview
Description
N-(4-Chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)benzenesulfonamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, leading to the formation of the desired sulfonamide derivative . Another method involves the acylation of 4-chloroaniline under solvent-free conditions, which provides a highly selective and efficient route for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, often employing green solvents and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
N-(4-Chlorophenyl)benzenesulfonamide and its derivatives have various applications in chemistry, including acting as reagents in N-acylation and uses in synthesizing sulfonamide drugs .
N-Acylation Reagents:
N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be used as chemoselective N-acylation reagents . These reagents are used in the following applications :
- Selective protection of primary amines in the presence of secondary amines.
- Acylation of aliphatic amines in the presence of aryl amines.
- Monofunctionalization of primary-secondary diamines.
- Selective N-acylation of amino alcohols.
These acylation reactions are performed in water as a solvent . Advantages of using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides include high stability and ease of preparation . The sulfonamide group is expected to function as a bulky leaving group because it contains a strongly electron-withdrawing substituent on the benzene rings, including nitro and chloro groups .
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide is synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride in the presence of anhydrous NaHCO3 under solvent-free conditions . N-(4-chlorophenyl)-4-nitro-benzenesulfonamide is reacted with a carboxylic acid anhydride in the presence of anhydrous K2CO3 under solvent-free conditions to yield the corresponding N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzymatic reactions. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that shares structural similarities with N-(4-Chlorophenyl)benzenesulfonamide.
Sulfadiazine: Another sulfonamide antibiotic with comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(4-Chlorophenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 273.73 g/mol
This compound exhibits properties typical of sulfonamides, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity. Studies indicate that sulfonamides inhibit bacterial growth by targeting folic acid synthesis pathways, crucial for bacterial proliferation. For instance, derivatives with similar structures have shown effective inhibition against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Research has shown that it can modulate the expression of pro-inflammatory cytokines, thus reducing inflammation in various biological models .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed. The compound's mechanism involves the activation of caspases and modulation of mitochondrial pathways .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes like carbonic anhydrases (CAs), inhibiting their activity. For example, it has shown high selectivity for CA IX over CA II, with IC values indicating potent inhibition .
- Apoptosis Induction : By affecting mitochondrial membrane potential and activating apoptotic pathways, it promotes cell death in cancerous cells .
- Antimicrobial Mechanism : The inhibition of folate synthesis disrupts nucleic acid synthesis in bacteria, leading to their death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study involving MDA-MB-231 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis, with significant changes observed at concentrations as low as 10 µM. This study highlights the compound's potential as a therapeutic agent in cancer treatment .
Q & A
Q. Basic: What are the recommended synthetic routes for N-(4-Chlorophenyl)benzenesulfonamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves the nucleophilic substitution of a sulfonyl chloride with a substituted aniline. For example:
- React 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) .
- Monitor reaction progress via TLC or LC-MS. Compound 45 in achieved a 73% yield under similar conditions, suggesting optimized stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and controlled temperature (0–25°C) .
- Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Look for sulfonamide NH resonance near δ 10–12 ppm (broad singlet) and aromatic protons in δ 7.0–8.0 ppm (e.g., compound in shows aromatic doublets at δ 7.32–7.34 and δ 7.51–7.67) .
- IR Spectroscopy : Confirm SO₂ stretches at ~1334 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
- LC-MS : Use ESI+ mode to detect [M+H]+ ions; for example, a related sulfonamide in showed m/z 428.9 .
- XRD : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement; see and for hydrogen-bonding patterns and torsion angles) .
Q. Basic: How are in vitro biological activities (e.g., cytotoxicity, receptor binding) assessed for this compound?
Methodological Answer:
- Cytotoxicity : Use the Sulforhodamine B (SRB) assay ( ):
- Receptor Binding : For cannabinoid receptor studies (as in ):
Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
Contradictions may arise from assay conditions or structural analogs. To address:
- Validate Assay Reproducibility : Replicate experiments across multiple cell lines (e.g., ’s DPPH assay for antioxidants vs. SRB cytotoxicity in ) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
Table 1: Comparative Bioactivity of Sulfonamide Derivatives
Derivative | Assay Type | Activity (IC₅₀/EC₅₀) | Citation |
---|---|---|---|
Compound 45 ( ) | CB2 Receptor | 0.8 μM | |
Azetidinone () | DPPH Antioxidant | 12.5 μM | |
3-Amino-morpholinyl ( ) | Cytotoxicity | >100 μM |
Q. Advanced: What strategies are effective for resolving crystal structure data of sulfonamides using SHELX software?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. For example, resolved torsion angles (C–SO₂–NH–C segment) with SHELXL .
- Refinement Steps :
- Troubleshooting : If twinning occurs (common in sulfonamides), use TWINABS for data integration .
Q. Advanced: How can computational methods supplement experimental data in studying sulfonamide conformations?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate gauche conformations of the C–SO₂–NH–C segment observed in XRD () .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths (e.g., S–N bond: ~1.63 Å) .
- Docking Studies : Predict binding modes to biological targets (e.g., CB2 receptor in ) using AutoDock Vina or Schrödinger .
Q. Advanced: What are the methodological challenges in scaling up sulfonamide synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Byproduct Management : Monitor sulfonic acid formation (common side product) via inline FTIR and optimize quenching (e.g., bicarbonate wash).
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility ( achieved 73% yield in batch) .
Properties
IUPAC Name |
N-(4-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRCRHLXUCJAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197167 | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4750-28-1 | |
Record name | N-(4-Chlorophenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4750-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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